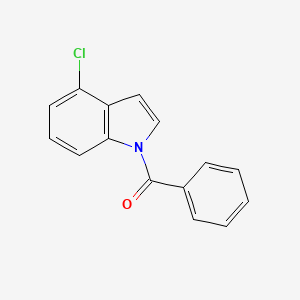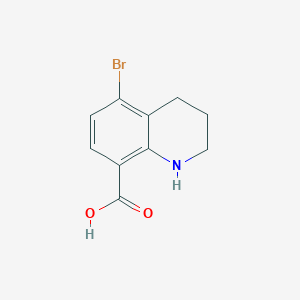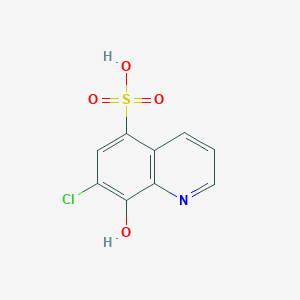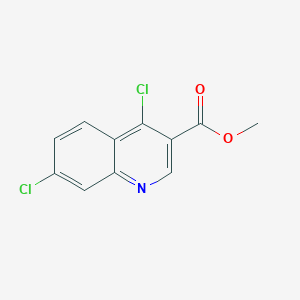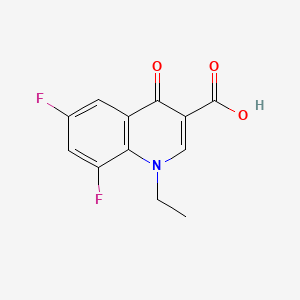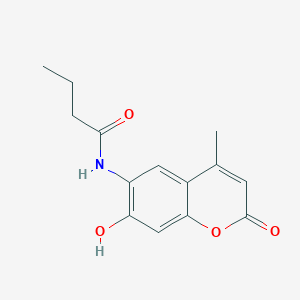
N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide is a compound belonging to the coumarin family Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Acylation Reaction: The hydroxyl group at the 7-position of the coumarin is acylated using butyric anhydride or butyryl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin core can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce a secondary alcohol.
科学研究应用
N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its potential therapeutic effects, it is studied for its use in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide can be compared with other similar compounds, such as:
7-Hydroxy-4-methylcoumarin: Lacks the butyramide group, which may result in different biological activities and properties.
Coumarin: The parent compound of the coumarin family, which has a simpler structure and different applications.
Warfarin: A well-known anticoagulant derived from coumarin, used in the treatment of blood clotting disorders.
属性
CAS 编号 |
118057-38-8 |
|---|---|
分子式 |
C14H15NO4 |
分子量 |
261.27 g/mol |
IUPAC 名称 |
N-(7-hydroxy-4-methyl-2-oxochromen-6-yl)butanamide |
InChI |
InChI=1S/C14H15NO4/c1-3-4-13(17)15-10-6-9-8(2)5-14(18)19-12(9)7-11(10)16/h5-7,16H,3-4H2,1-2H3,(H,15,17) |
InChI 键 |
GUYABIBMPMMYBE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)
![3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)

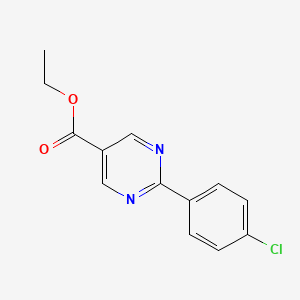
![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)
